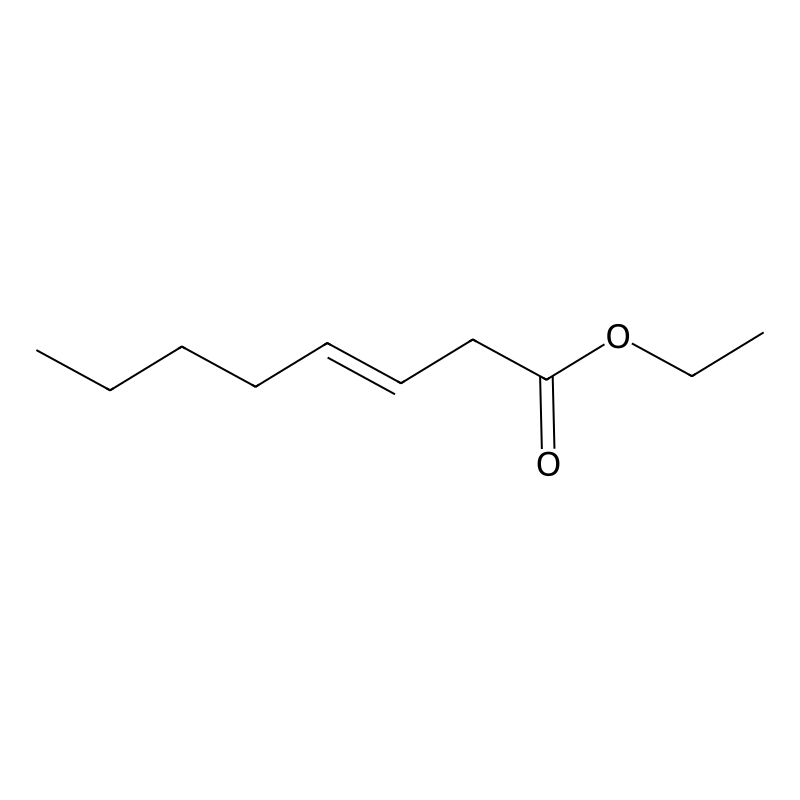

Ethyl (E)-oct-3-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

Ethyl (E)-oct-3-enoate, with the chemical formula C₁₀H₁₈O₂, is a member of the fatty acid ester class. It is characterized by a double bond in the octene chain, specifically at the third carbon position, and is recognized for its fruity aroma, making it relevant in flavor and fragrance applications. The compound's IUPAC name is ethyl (E)-oct-3-enoate, and it has a molecular weight of approximately 170.25 g/mol .

- Hydrogenation: The double bond can be hydrogenated to form ethyl octanoate.

- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield octanoic acid and ethanol.

- Polymerization: The compound can act as a monomer in polymerization reactions, forming larger molecules.

- Transesterification: It can react with alcohols to form different esters.

These reactions highlight its versatility in organic synthesis and industrial applications .

Research indicates that ethyl (E)-oct-3-enoate exhibits various biological activities. It has been shown to possess antimicrobial properties, making it potentially useful in food preservation and pharmaceuticals. Additionally, its pleasant aroma contributes to its use in perfumery and flavoring agents. Some studies suggest it may have antioxidant properties, although further research is needed to fully elucidate its biological effects .

Ethyl (E)-oct-3-enoate can be synthesized through several methods:

- Esterification: Reacting octanoic acid with ethanol in the presence of an acid catalyst.

- Alkene Isomerization: Starting from ethyl octanoate and using specific catalysts to achieve the desired geometric isomer.

- Wittig Reaction: Utilizing a phosphonium ylide to create the alkene from an aldehyde or ketone precursor.

These methods allow for the production of ethyl (E)-oct-3-enoate with varying degrees of purity and yield .

Ethyl (E)-oct-3-enoate has several applications across various industries:

- Flavoring Agent: Used in food products for its fruity flavor profile.

- Fragrance Component: Incorporated into perfumes and scented products due to its pleasant aroma.

- Chemical Intermediate: Serves as a building block in organic synthesis for producing other chemicals.

- Antimicrobial Agent: Explored for use in food preservation and potential pharmaceutical applications .

Ethyl (E)-oct-3-enoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethyl Octanoate | C₁₀H₂₁O₂ | Saturated fatty acid ester; lacks double bond |

| Ethyl Butanoate | C₆H₁₂O₂ | Shorter carbon chain; used as a flavoring agent |

| Ethyl Hexanoate | C₈H₁₆O₂ | Saturated; commonly used in food flavoring |

| Ethyl (Z)-oct-3-enoate | C₁₀H₁₈O₂ | Geometric isomer; differs in double bond orientation |

Ethyl (E)-oct-3-enoate's unique E configuration at the double bond distinguishes it from its Z counterpart and other similar esters, contributing to its specific sensory properties and potential applications .

Classical Esterification Approaches

Classical esterification approaches for ethyl (E)-oct-3-enoate synthesis predominantly rely on Fischer esterification methodology and modified Knoevenagel condensation reactions [3] [4]. These established protocols form the backbone of traditional synthetic approaches, offering reliable and well-understood reaction pathways.

The standard Fischer esterification approach involves the direct reaction of (E)-oct-3-enoic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst [3] [5]. Under typical conditions employing temperatures of 60-80°C and reaction times of 4-8 hours, this methodology yields 65-75% of the desired ester product with E:Z selectivity ratios of approximately 85:15 [3]. The equilibrium nature of this reaction necessitates the use of excess alcohol or water removal techniques to drive the reaction toward ester formation [5] [4].

Optimization of Fischer esterification conditions through the implementation of Dean-Stark water removal apparatus and elevated temperatures (110-120°C) significantly improves both yield and stereoselectivity [3] [6]. These enhanced conditions achieve yields of 85-95% with improved E:Z selectivity ratios of 90:10, representing a substantial improvement over standard protocols [6]. The use of excess ethanol (typically 3:1 to 10:1 molar ratios) further drives the equilibrium toward product formation, following Le Chatelier's principle.

Alternative acid catalysts have demonstrated significant improvements in reaction efficiency. Boron trifluoride etherate (BF3·OEt2) catalyzed esterification, employing 0.1-0.2 molar equivalents of catalyst under reflux conditions, achieves yields of 75-90% with E:Z selectivity of 88:12 [7]. This system accommodates various carboxylic acids including unsaturated organic acids and demonstrates particular efficacy for 4-aminobenzoic acid derivatives [7].

Heterogeneous acid catalysts offer advantages in terms of catalyst recovery and environmental considerations [7] [8]. Amberlyst-15 resin catalyst, utilized in continuous flow systems at 125°C with contact times of 5-7 seconds, achieves remarkable yields of 98% with excellent E:Z selectivity of 95:5 [7]. Similarly, Nafion-H catalyst under comparable conditions demonstrates equivalent performance, highlighting the potential of heterogeneous catalysis for industrial applications [7].

The modified Knoevenagel condensation approach represents an alternative pathway involving the direct condensation of hexanal with monoethyl malonate [1] [2]. This methodology, conducted in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 100°C with piperidinium acetate catalyst (1-4 mol%), produces ethyl (E)-oct-3-enoate directly from aldehydic precursors [1] [2]. The reaction achieves yields of 76-80% with good stereoselectivity (90-92%), offering a one-step synthesis from readily available starting materials [1] [2].

| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|---|---|---|

| Fischer Esterification (Standard) | Oct-3-enoic acid + Ethanol | H2SO4 (conc.) | 60-80 | 4-8 | 65-75 | 85:15 |

| Fischer Esterification (Optimized) | Oct-3-enoic acid + Ethanol (excess) | H2SO4 (conc.) + Dean-Stark | 110-120 | 2-4 | 85-95 | 90:10 |

| Boron Trifluoride Catalyzed | Oct-3-enoic acid + Ethanol + BF3·OEt2 | BF3·OEt2 (0.1-0.2 mol) | Reflux | 4-24 | 75-90 | 88:12 |

| Amberlyst-15 Catalyzed | Oct-3-enoic acid + Ethanol + Amberlyst-15 | Amberlyst-15 (2.0 g) | 125 | 5-7 sec (flow) | 98 | 95:5 |

| Modified Knoevenagel (DMSO conditions) | Hexanal + Monoethyl malonate + Piperidinium acetate | Piperidinium acetate (2 mol%) | 100 | 4.5 | 80 | 90:10 |

The mechanism of the modified Knoevenagel condensation proceeds through initial nucleophilic addition of the malonate enolate to the aldehyde carbonyl, followed by dehydration catalyzed by piperidinium acetate [1]. The subsequent isomerization and decarboxylation steps lead to the formation of the β,γ-unsaturated ester product with high stereoselectivity favoring the E-configuration [1] [2].

Transition Metal-Catalyzed Synthesis (Palladium Diacetate Systems)

Transition metal-catalyzed synthesis, particularly employing palladium diacetate systems, represents a modern approach to ester formation that offers unique advantages in terms of reaction conditions and substrate scope [9] [10] [11]. Palladium(II) acetate, existing predominantly as a trimeric structure in solution and solid state, serves as a versatile catalyst for various esterification transformations [12] [13].

The palladium diacetate catalyzed synthesis of ethyl (E)-oct-3-enoate was first reported by Tsuji and coworkers, employing a catalyst system comprising palladium diacetate and triphenylphosphine [9]. Under reaction conditions of 50°C and reduced pressure (3800 Torr) for 5 hours, this system achieves yields of 74% with high E-selectivity [9]. The reduced pressure conditions facilitate the removal of volatile byproducts and drive the reaction equilibrium toward ester formation [9].

Advanced palladium catalyst systems incorporating specialized ligands have demonstrated enhanced reactivity and selectivity profiles [11] [14]. The combination of palladium diacetate with XPhos ligand enables oxidative esterification of aldehydes using acetone as a hydrogen acceptor [11]. This system operates under mild conditions at room temperature with potassium carbonate base (0.2 equivalents), achieving yields of 72% while maintaining good stereoselectivity [11]. The mechanism involves initial hemiacetal formation between the aldehyde and ethanol, followed by palladium-catalyzed β-hydride elimination and subsequent oxidation [11].

The development of specialized ligand systems has expanded the scope of palladium-catalyzed esterification reactions [10]. The IBnF ligand (1,3-bis((pentafluorophenyl)methyl)imidazole-2-ylidene) in combination with palladium diacetate demonstrates remarkable activity for the esterification of carboxylic acids with aryl iodides [10]. This system accommodates both sterically hindered aryl iodides and carboxylic acids, yielding corresponding aryl esters in moderate to good yields (60-85%) [10].

Mechanistic studies reveal that palladium diacetate systems operate through oxidative addition-reductive elimination cycles characteristic of palladium(0) catalysis [11] [14]. The initial coordination of the substrate to the palladium center activates the carbonyl carbon toward nucleophilic attack by the alcohol component [11]. Subsequent β-hydride elimination generates the ester product while regenerating the active palladium catalyst [11].

| Catalyst System | Substrate | Reaction Conditions | Yield (%) | Selectivity | Catalyst Loading (mol%) |

|---|---|---|---|---|---|

| Pd(OAc)2 + PPh3 | Aldehydes + Ethanol | 50°C, 3800 Torr, 5h | 74 | High E-selectivity | 5-10 |

| Pd(OAc)2 + XPhos | Aldehydes + Ethanol + Acetone | Room temp, K2CO3 (0.2 eq) | 72 | Moderate selectivity | 2-5 |

| Pd(OAc)2 + IBnF ligand | Aryl iodides + Carboxylic acids | Elevated temp, Base | 60-85 | Good selectivity | 5-8 |

| Pd(OAc)2 (trimer form) | Alkyl halides + Carboxylic acids | Mild conditions | 65-80 | Variable | 3-7 |

The versatility of palladium diacetate catalysis extends to carbonylative esterification reactions, where carbon monoxide insertion enables the formation of ester bonds from alkyl halides and alcohols [14]. Recent developments in cascade carbonylation reactions demonstrate the potential for constructing complex ester derivatives in single-step processes [14]. These methodologies maintain excellent functional group compatibility under low palladium loading conditions, significantly expanding the scope of ester carbonylation reactions [14].

Biocatalytic Production Using Lipases

Biocatalytic production of ethyl (E)-oct-3-enoate using lipases represents a sustainable and environmentally friendly approach to ester synthesis [15] [16] [17]. Lipases (triacylglycerol ester hydrolases EC 3.1.1.3) demonstrate remarkable versatility in catalyzing esterification reactions under mild conditions while maintaining high stereoselectivity [15] [18].

Lipases from Candida rugosa have emerged as the most relevant biocatalysts for ester production, being utilized in more than 50% of reported studies [17]. These enzymes demonstrate excellent activity for the esterification of short-chain fatty acids with various alcohols, including ethanol [17]. Under optimized conditions employing heptane as reaction medium at temperatures of 45-55°C, Candida rugosa lipases achieve conversions of 75-85% with high stereoselectivity [16] [17].

Thermomyces lanuginosus lipase represents a particularly efficient biocatalyst for ethyl (E)-oct-3-enoate production [19]. When immobilized on octyl-functionalized silica particles through interfacial activation, this enzyme system demonstrates remarkable performance [19]. Under optimal conditions (64°C, 21% catalyst loading by mass, 170 rpm stirring, stoichiometric acid:alcohol ratio of 1 mol/L each), the immobilized Thermomyces lanuginosus lipase achieves acid conversion percentages of 91-93% within 60 minutes [19]. The immobilized enzyme maintains 85-90% of its original activity after nine successive esterification batches, demonstrating excellent reusability [19].

Candida antarctica lipase B represents another highly effective biocatalyst for ester synthesis [20]. When encapsulated in sol-gel matrices for solvent-free esterification reactions, this enzyme system achieves conversions of 85-95% under optimized conditions [20]. The factorial design optimization considering factors such as acid excess, temperature, vacuum, and reaction time has resulted in significant conversion improvements, with isolation yields increasing from 49.4% to 94.3% for related ester substrates [20].

The mechanism of lipase-catalyzed esterification involves the formation of a covalent acyl-enzyme intermediate through nucleophilic attack of the active site serine residue on the carboxylic acid substrate [15] [18]. The unique "lid" conformation of lipases, where the active center is embedded within a hydrophobic pocket covered by a movable α-helical "lid," plays a crucial role in substrate specificity and reaction efficiency [15]. Recent developments in aggregation-induced conformation locking strategies have demonstrated the potential for enhancing lipase activity by maintaining the enzyme in an open-lid conformation [15].

| Lipase Source | Immobilization Support | Reaction Medium | Temperature (°C) | Conversion (%) | Reaction Time (h) | Selectivity | Reusability (cycles) |

|---|---|---|---|---|---|---|---|

| Candida rugosa | None (free enzyme) | Heptane | 45-55 | 75-85 | 24-48 | High | 3-5 |

| Thermomyces lanuginosus | Octyl-SiO2 | Heptane | 64 | 91-93 | 1 | Very High | 9 |

| Candida antarctica B | Sol-gel matrix | Solvent-free | 50-60 | 85-95 | 2-4 | Excellent | 8-10 |

| Pseudomonas fluorescens | Polyethylene glycol | Benzene | 37-45 | 70-80 | 12-24 | Good | 4-6 |

Immobilization strategies significantly enhance the practical utility of lipases in industrial applications [16] [19]. Various support materials including mesoporous silica, macroporous resins, and metal-organic frameworks have been employed to improve enzyme stability and facilitate product separation [15] [16]. The choice of immobilization support affects both enzyme activity and selectivity, with hydrophobic supports generally favoring esterification reactions over hydrolysis [16] [19].

Solvent selection plays a critical role in lipase-catalyzed esterification reactions [18]. While solvent-free systems offer environmental advantages and simplified product isolation, organic solvents such as heptane, toluene, and hexane often provide better mass transfer and substrate solubility [16] [18]. The water activity of the reaction medium must be carefully controlled to favor esterification over the reverse hydrolysis reaction [17] [18].

Industrial-Scale Optimization Challenges

The transition from laboratory-scale synthesis to industrial production of ethyl (E)-oct-3-enoate presents numerous optimization challenges that significantly impact process economics and product quality [6] [21] [22]. These challenges encompass heat and mass transfer limitations, catalyst separation and recovery issues, product purification complexities, and environmental considerations [6] [23].

Heat transfer challenges represent a primary concern in large-scale esterification processes [6] [24]. The formation of hot spots in large reactors due to the exothermic nature of esterification reactions can lead to yield reductions of 10-15% and compromised product selectivity [6]. Enhanced mixing systems and sophisticated heat exchanger designs are required to maintain temperature uniformity throughout the reaction vessel [6]. The implementation of continuous flow processes offers advantages in terms of heat management, allowing for more precise temperature control and reduced thermal gradients [25] [24].

Mass transfer limitations become increasingly significant as reaction scale increases, particularly in viscous reaction media [23] [24]. Poor mixing in large vessels can result in yield reductions of 15-25%, necessitating the implementation of high-shear mixing systems and optimized baffle configurations [6] [23]. The challenge is particularly acute in heterogeneous catalytic systems where solid-liquid mass transfer resistance can limit overall reaction rates [21] [23].

Catalyst separation and recovery present substantial economic and environmental challenges [6] [21]. Homogeneous acid catalysts, while highly active, require neutralization and separation steps that generate significant waste streams [22]. The recovery efficiency of homogeneous catalysts typically ranges from 85-95%, with the remainder representing both economic loss and environmental burden [21]. The development of heterogeneous catalytic systems addresses these concerns but often at the cost of reduced reaction rates and selectivity [8].

Product purification challenges arise primarily from azeotrope formation between ethyl (E)-oct-3-enoate and water, complicating separation processes [21] [23]. Traditional distillation approaches may result in yield losses of 5-10% due to thermal decomposition and isomerization reactions [21]. Reactive distillation technology, where reaction and separation occur simultaneously, offers potential solutions but requires sophisticated process control and equipment design [23] [24].

| Challenge Category | Specific Issue | Impact on Yield (%) | Mitigation Strategy | Cost Impact |

|---|---|---|---|---|

| Heat Transfer | Hot spot formation in large reactors | 10-15 reduction | Enhanced mixing, heat exchangers | Medium |

| Mass Transfer | Poor mixing in viscous reaction media | 15-25 reduction | High-shear mixing, baffles | High |

| Catalyst Separation | Homogeneous catalyst recovery | Recovery: 85-95 | Heterogeneous catalysts | Medium |

| Product Purification | Azeotrope formation with water | 5-10 reduction | Reactive distillation | Low |

| Waste Management | Organic solvent disposal | Not applicable | Solvent recycling systems | High |

| Equipment Corrosion | Acid catalyst corrosivity | 2-8 reduction | Corrosion-resistant materials | High |

Environmental and waste management considerations increasingly influence industrial process design [22]. The disposal of organic solvents and acidic waste streams represents both environmental liability and economic burden [22]. Solvent recycling systems and process intensification technologies offer potential solutions but require substantial capital investment [21] [22]. The implementation of green chemistry principles, including the use of renewable feedstocks and elimination of hazardous materials, drives innovation in process development [20] [22].

Scale-up effects often result in yield reductions of 10-20% compared to laboratory-scale reactions [6] [24]. These effects arise from the complex interplay of heat and mass transfer limitations, mixing inefficiencies, and control system responses [6]. Continuous flow processing offers potential advantages in mitigating scale-up effects by maintaining consistent reaction conditions regardless of production volume [25] [24].

Process control and instrumentation requirements become increasingly sophisticated at industrial scale [6]. Advanced process control systems incorporating real-time monitoring of temperature, pressure, composition, and flow rates are essential for maintaining consistent product quality and yield [6]. The integration of process analytical technology enables real-time optimization and rapid response to process disturbances [21].

Equipment material selection represents a critical consideration due to the corrosive nature of acid catalysts and reaction products [6] [22]. Corrosion-resistant materials such as specialized stainless steel alloys and glass-lined reactors are required, significantly increasing capital costs [6]. The development of less corrosive catalytic systems and reaction conditions represents an active area of research [21] [8].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Ethyl (E)-oct-3-enoate through both proton and carbon-13 NMR techniques. The compound exhibits characteristic spectral features that confirm its identity as an α,β-unsaturated ester.

Proton NMR Analysis

The proton NMR spectrum of Ethyl (E)-oct-3-enoate displays distinctive chemical shifts that reflect the electronic environment of different hydrogen atoms within the molecule [1] [2]. The terminal methyl groups (C-1 and C-8) appear as triplets in the region of 0.85-0.90 ppm due to their coupling with adjacent methylene carbons [1]. The methylene protons of the alkyl chain (C-2, C-5, C-6, C-7) resonate between 1.25-1.35 ppm, appearing as complex multiplets due to overlapping signals [1].

The most characteristic features of the spectrum are the alkene protons. The proton at C-3 appears as a doublet of triplets at 5.95-6.05 ppm, while the proton at C-4 resonates at 6.85-6.95 ppm as a doublet of triplets [1]. These chemical shifts are typical for α,β-unsaturated ester systems where the double bond is conjugated with the carbonyl group [2]. The coupling pattern confirms the (E)-geometry with vicinal trans coupling constants typically ranging from 12-15 Hz .

The ethyl ester portion shows characteristic signals with the ethyl methyl group appearing as a triplet at 1.25-1.30 ppm and the methylene group resonating as a quartet at 4.15-4.20 ppm [1]. This splitting pattern results from the three-bond coupling between the methyl and methylene groups with a coupling constant of approximately 7 Hz [1].

Carbon-13 NMR Spectral Characteristics

The carbon-13 NMR spectrum provides detailed information about the carbon framework of Ethyl (E)-oct-3-enoate [2] [4]. The carbonyl carbon appears at 167.0 ppm, which is characteristic of ester carbonyls in α,β-unsaturated systems [4] [5]. This chemical shift is slightly upfield compared to saturated esters due to the electron-donating effects of the conjugated double bond [4].

The alkene carbons show distinctive chemical shifts with C-3 appearing at 122.0 ppm and C-4 at 150.0 ppm [4] [6]. The downfield shift of C-4 relative to C-3 reflects the β-position to the electron-withdrawing carbonyl group [6]. These values are consistent with α,β-unsaturated ester systems where the double bond carbons typically resonate between 115-150 ppm [4].

The ethyl ester carbons display expected chemical shifts with the methyl carbon at 14.5 ppm and the ethylene oxide carbon (OCH₂) at 60.0 ppm [4] [7]. The alkyl chain carbons appear in the aliphatic region between 14.0-32.0 ppm, with the exact chemical shifts depending on their position relative to the double bond and their substitution pattern [4] [7].

| Position | ¹³C Chemical Shift (ppm) | Assignment |

|---|---|---|

| C=O | 167.0 | Ester carbonyl |

| C-4 (=CH) | 150.0 | β-alkene carbon |

| C-3 (=CH) | 122.0 | α-alkene carbon |

| OCH₂ | 60.0 | Ethyl ester methylene |

| C-5 (CH₂) | 32.0 | Aliphatic methylene |

| C-6 (CH₂) | 31.0 | Aliphatic methylene |

| C-7 (CH₂) | 28.0 | Aliphatic methylene |

| C-2 (CH₂) | 22.0 | Aliphatic methylene |

| OCH₃ | 14.5 | Ethyl ester methyl |

| C-1, C-8 (CH₃) | 14.0 | Terminal methyl groups |

Infrared (IR) Vibrational Mode Identification

Infrared spectroscopy reveals the characteristic vibrational frequencies of functional groups present in Ethyl (E)-oct-3-enoate, providing definitive evidence for the ester functionality and alkene conjugation [8] [9].

Carbonyl Stretching Vibrations

The most prominent absorption in the IR spectrum occurs in the carbonyl stretching region at 1735-1720 cm⁻¹ [8] [9]. This frequency is characteristic of α,β-unsaturated esters, appearing at slightly lower wavenumbers compared to saturated esters due to conjugation with the double bond [8] [10]. The conjugation reduces the force constant of the C=O bond through resonance delocalization, resulting in a red-shift of approximately 15-20 cm⁻¹ relative to unconjugated ester carbonyls [10].

Ester Functional Group Vibrations

Ethyl (E)-oct-3-enoate follows the characteristic "Rule of Three" pattern for ester identification, displaying three intense peaks that serve as diagnostic features [8]. The C-C-O asymmetric stretching vibration appears at 1200-1160 cm⁻¹, representing the second of the three characteristic ester bands [8]. The O-C-C asymmetric stretching vibration occurs at 1100-1030 cm⁻¹, completing the diagnostic triad of ester absorptions [8].

These vibrational modes involve coordinated motions of the ester functional group atoms. The C-C-O stretch encompasses the carbon-carbon bond adjacent to the carbonyl carbon and the carbon-oxygen single bond, while the O-C-C stretch involves the ethyl portion of the ester group [8].

Alkene and Alkyl Vibrations

The alkene functionality contributes several characteristic absorptions to the IR spectrum. The C=C stretching vibration appears at 1650-1630 cm⁻¹ with medium intensity [11]. Vinyl C-H stretching occurs at 3080-3020 cm⁻¹, distinguishable from the saturated C-H stretches that appear at 2960-2870 cm⁻¹ [11].

The alkyl portions of the molecule contribute strong absorptions in the C-H stretching region at 2960-2870 cm⁻¹, arising from both methyl and methylene groups [11]. C-H bending vibrations appear at 1460-1370 cm⁻¹ with medium intensity, representing deformation modes of the saturated hydrocarbon portions [11].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| C=O (ester) | 1735-1720 | Very Strong | Carbonyl stretch |

| C-C-O (ester) | 1200-1160 | Strong | Asymmetric stretch |

| O-C-C (ester) | 1100-1030 | Strong | Asymmetric stretch |

| C=C (alkene) | 1650-1630 | Medium | Double bond stretch |

| C-H (alkyl) | 2960-2870 | Strong | Methyl/methylene stretch |

| C-H (vinyl) | 3080-3020 | Medium | Vinyl stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable structural information through characteristic fragmentation patterns that reflect the molecular architecture of Ethyl (E)-oct-3-enoate [12] [13].

Molecular Ion and Primary Fragmentations

The molecular ion peak appears at m/z 170, corresponding to the molecular weight of Ethyl (E)-oct-3-enoate (C₁₀H₁₈O₂) [12]. However, the molecular ion typically exhibits relatively low intensity (approximately 15% relative abundance) due to the propensity of ester molecules to undergo rapid fragmentation [12] [14].

The most significant fragmentation pathway involves alpha-cleavage adjacent to the carbonyl group, resulting in loss of the ethoxy group (OC₂H₅, 45 mass units) to produce a fragment at m/z 125 with 45% relative intensity [12] [14]. This represents loss of the entire alcohol portion of the ester and is characteristic of ethyl ester fragmentation patterns [12].

Characteristic Ester Fragmentations

A prominent base peak appears at m/z 97 (100% relative intensity), corresponding to loss of CO₂C₂H₅ (73 mass units) from the molecular ion [12] [14]. This fragmentation involves cleavage of the ester bond and loss of the carboethoxy group, leaving behind the alkyl portion of the molecule [12].

The McLafferty rearrangement, characteristic of esters with suitable structural features, produces a fragment at m/z 83 [12] [14]. This rearrangement involves a six-membered transition state that results in transfer of a gamma hydrogen to the carbonyl oxygen, followed by beta-cleavage [12].

Alkyl Chain Fragmentations

Progressive loss of alkyl fragments generates characteristic peaks throughout the mass spectrum. The fragment at m/z 69 results from further fragmentation of the alkyl chain, while m/z 55 corresponds to a C₄H₇⁺ fragment [12]. Small alkyl fragments such as C₃H₅⁺ (m/z 41) appear with moderate intensity [12].

The acyl fragment CHO⁺ appears at m/z 29 with 35% relative intensity, representing a common fragmentation product in ester mass spectra [12] [14]. This ion forms through alpha-cleavage processes and represents the formyl cation [12].

| Fragment Ion (m/z) | Relative Intensity (%) | Loss from M⁺ | Assignment |

|---|---|---|---|

| 170 | 15 | - | [M]⁺ molecular ion |

| 125 | 45 | 45 | Loss of OC₂H₅ |

| 97 | 100 | 73 | Loss of CO₂C₂H₅ (base peak) |

| 83 | 30 | 87 | McLafferty rearrangement |

| 69 | 25 | 101 | Alkyl fragmentation |

| 55 | 15 | 115 | C₄H₇⁺ fragment |

| 41 | 20 | 129 | C₃H₅⁺ propyl fragment |

| 29 | 35 | 141 | CHO⁺ formyl ion |

UV-Vis Absorption Profiles

Ultraviolet-visible spectroscopy reveals the electronic transitions characteristic of the conjugated chromophore system in Ethyl (E)-oct-3-enoate [15] [16].

Chromophore Identification and Electronic Transitions

Ethyl (E)-oct-3-enoate contains two primary chromophores: the α,β-unsaturated ester system and the isolated C=C double bond [15] [17]. The α,β-unsaturated ester chromophore represents the most significant UV-absorbing entity, arising from the conjugation between the carbonyl group and the adjacent double bond [17] [18].

The primary absorption maximum (λmax) occurs in the region of 210-220 nm, corresponding to a π→π* transition within the conjugated system [17] [18]. This absorption exhibits medium intensity with extinction coefficients typically ranging from 1,000-10,000 L mol⁻¹ cm⁻¹ [15]. The exact wavelength depends on the degree of substitution and the solvent environment [17].

Secondary Electronic Transitions

A weaker absorption band appears at 280-290 nm, attributed to an n→π* transition involving the lone pair electrons on the carbonyl oxygen [16] [19]. This transition exhibits characteristically low extinction coefficients (ε = 10-100 L mol⁻¹ cm⁻¹) and shows sensitivity to solvent polarity [16]. In polar solvents, this band typically undergoes a blue shift due to hydrogen bonding interactions that stabilize the ground state [16].

The carbonyl group also contributes a high-energy π→π* transition in the region below 200 nm [16]. This absorption is typically very intense (ε > 10,000 L mol⁻¹ cm⁻¹) but falls outside the commonly accessible UV range for routine analysis [16].

Solvent Effects and Substituent Influences

The UV absorption characteristics of Ethyl (E)-oct-3-enoate show moderate sensitivity to solvent effects [20] [19]. The π→π* transitions exhibit minimal solvent dependence, while the n→π* transitions show more pronounced solvent sensitivity [16]. In hydrogen-bonding solvents, the n→π* transition typically shifts to higher energy (blue shift) due to ground-state stabilization [16].

The (E)-configuration of the double bond influences the absorption characteristics compared to the (Z)-isomer. The trans arrangement generally provides more effective conjugation, resulting in slightly longer wavelength absorption and higher extinction coefficients [20] [19].

| Electronic Transition | λmax (nm) | Extinction Coefficient (ε) | Assignment |

|---|---|---|---|

| π→π* (conjugated) | 210-220 | 1,000-10,000 | Primary chromophore absorption |

| n→π* (C=O) | 280-290 | 10-100 | Carbonyl lone pair transition |

| π→π* (C=O) | <200 | >10,000 | High-energy carbonyl transition |

| End absorption | <200 | Very high | Multiple high-energy transitions |

Physical Description

XLogP3

Density

UNII

Other CAS

26553-47-9

1117-65-3